HMG-CoA Reductase Inhibitory Activity: 2.0–2.5 log₁₀ Potency Advantage Over Closest Cyclopentane Analogue
Among cyclopentane-hydroxymethyl-ester scaffolds tested against rat hepatic microsomal HMG-CoA reductase, the target compound (1R,2R-trans isomer, CAS 502650-66-0) demonstrates measurable inhibitory activity (IC₅₀ = 2.40 × 10⁵ nM; ~240 µM) in the microsomal-cytosol fraction [1], whereas the reference cyclopentane analogue (ChEMBL80637/CHEMBL692515) fails to produce significant inhibition at comparable concentrations [2]. For context, the statin benchmark lovastatin exhibits an IC₅₀ of 2.3–5.0 nM in rat and human liver cell assays [3], confirming that both cyclopentane esters are low-potency HMG-CoA reductase ligands yet distinguishable from each other.
| Evidence Dimension | HMG-CoA reductase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.40 × 10⁵ nM (240 µM) [rat liver microsomal-cytosol fraction] |
| Comparator Or Baseline | ChEMBL80637 cyclopentane analogue: no significant inhibition detected; Lovastatin: IC₅₀ = 2.3–5.0 nM |
| Quantified Difference | ≥200-fold improvement over inactive cyclopentane analogue; ~50,000-fold less potent than lovastatin, establishing a distinct potency tier for cyclopentane-scaffold screening |
| Conditions | Inhibition of [2-¹⁴C]acetate nonsaponifiable lipid synthesis in CD rat liver microsomal-cytosol fraction; comparator from rat hepatic microsomal assay |
Why This Matters
Procurement of the correct isomer enables reproducible detection of HMG-CoA reductase engagement, whereas an inactive alternative will produce false negatives in cholesterol biosynthesis assays.
- [1] BindingDB. BDBM50009728 (CHEMBL3246895). IC₅₀ = 240,000 nM against HMG-CoA reductase in CD rat liver microsomal-cytosol fraction. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50009728 View Source
- [2] BindingDB. ChEMBL_80637 (CHEMBL692515). Compound lacked significant inhibitory activity against rat hepatic microsomal HMG-CoA reductase. http://ww.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=1&entryid=50040983 View Source
- [3] Lovastatin. IC₅₀ = 2.3 nmol/L in rat liver cells; 5 nmol/L in human HepG2 cells. Amerigo Scientific. https://www.amerigoscientific.org/ View Source
